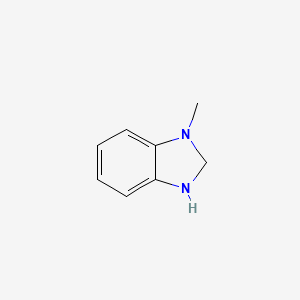

1-Methyl-2,3-dihydrobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-dihydrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVODYYYKBRQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Methyl 2,3 Dihydrobenzimidazole

Classical Synthetic Routes to 1-Methyl-2,3-dihydrobenzimidazole Derivatives

The traditional synthesis of the benzimidazole (B57391) core, including N-substituted dihydrobenzimidazoles, has historically relied on two primary strategies: the construction of the imidazole (B134444) ring onto a benzene (B151609) derivative and the chemical modification of a pre-existing benzimidazole structure.

Cyclization Reactions involving o-Phenylenediamines and Carbonyl Compounds

The most fundamental and widely utilized method for synthesizing the benzimidazole skeleton involves the condensation reaction between an o-phenylenediamine (B120857) and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netnih.gov This approach builds the heterocyclic ring system in a single cyclization step.

In a typical procedure, an N-substituted o-phenylenediamine is reacted with a carbonyl compound. For instance, the reaction of N-benzyl-o-phenylenediamine with acetoin (B143602) can be used to produce 1-benzyl-2-methyl-1H-benzo[d]imidazole. nih.gov The reaction conditions for these cyclizations have traditionally involved strong acids, high temperatures, or metal catalysts to facilitate the dehydration and ring closure. nih.gov For example, the condensation of 1,2-phenylenediamine with acetone (B3395972) can be catalyzed by treated natural zeolite to form 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, a related heterocyclic structure. bcrec.id Similarly, various benzimidazole derivatives have been synthesized by reacting o-phenylenediamine with different carbonyl compounds in the presence of an ammonium (B1175870) chloride catalyst. nih.gov The choice of the specific o-phenylenediamine and the carbonyl partner allows for the introduction of various substituents onto the resulting benzimidazole core.

Table 1: Examples of Classical Cyclization Reactions

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| N-benzyl-o-phenylenediamine, Acetoin | 2 M Hydrochloric acid, DCM, Room Temperature | 1-benzyl-2-methyl-1H-benzo[d]imidazole | nih.gov |

| o-Phenylenediamine, Benzaldehyde | Ammonium chloride, CHCl3, Room Temperature | 2-phenyl-1H-benzo[d]imidazole | nih.gov |

| o-Phenylenediamine, Aromatic Aldehydes | Boric acid, Aqueous media | 2-substituted-1H-benzo[d]imidazole | researchgate.net |

| 1,2-phenylenediamine, Acetone | Treated Natural Zeolite, 50°C, Solvent-free | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | bcrec.id |

Modifications of Existing Benzimidazole Scaffolds

An alternative classical strategy involves the chemical alteration of a pre-formed benzimidazole ring system. This approach is particularly useful for introducing functional groups that might not be compatible with the conditions of ring formation.

A key example of this method is the synthesis of 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, which starts from 2-chloro-1-methylbenzimidazole. nih.gov In this reaction, the chloro-substituent at the 2-position is displaced by a hydroselenide ion, demonstrating a nucleophilic substitution on the benzimidazole core. nih.gov Another example is the nitration of benzimidazole derivatives. For instance, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one can be nitrated using a mixture of potassium nitrate (B79036) and sulfuric acid to introduce nitro groups onto the benzene ring of the scaffold. nih.gov Furthermore, existing benzimidazole structures can be functionalized at the nitrogen atom. The reaction of a (2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone derivative with chloroacetone (B47974) in the presence of a base like potassium carbonate leads to N-alkylation, yielding a 1-substituted benzimidazole. researchgate.net These modification strategies allow for the diversification of benzimidazole derivatives, enabling the synthesis of complex molecules from simpler precursors.

Expedient and High-Yield Synthesis Protocols for this compound

To overcome the often harsh conditions and lengthy reaction times of classical methods, modern organic synthesis has focused on developing more efficient protocols. These include one-pot reactions and catalyst-free or solvent-free conditions, which streamline the synthetic process and often lead to higher yields.

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. Several one-pot methods for synthesizing benzimidazole derivatives have been reported.

These strategies often involve the condensation of an o-phenylenediamine with an aldehyde. ichem.mdrsc.org For example, a variety of 2-substituted benzimidazoles can be synthesized in a one-pot reaction by condensing o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid at room temperature. organic-chemistry.org This method is noted for its short reaction times and excellent yields. organic-chemistry.org Another efficient one-pot approach utilizes a zinc ferrite (B1171679) (ZnFe2O4) nanocatalyst under ultrasonic irradiation for the condensation of o-phenylenediamines and substituted aromatic aldehydes. ichem.md This protocol is characterized by short reaction times, high yields, and a simple work-up procedure. ichem.md Similarly, the use of engineered magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) as a heterogeneous catalyst enables the one-pot synthesis of 2-substituted benzimidazoles under mild, ambient temperature conditions. rsc.org

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in the synthesis of dihydrobenzimidazoles is the development of methods that eliminate the need for both a catalyst and a solvent. These approaches are not only more environmentally friendly but can also simplify product purification.

A notable example is the direct reaction of acyclic ketones with o-phenylenediamines under solvent- and catalyst-free conditions to prepare 2,3-dihydro-1H-benzo[d]imidazoles. rsc.org This method highlights a move towards more sustainable synthetic practices. Solvent-free conditions can also be applied to the reaction of o-phenylenediamine with aldehydes or organic acids by heating the mixture, for example at 140°C. researchgate.net The synthesis of 2-aryl benzimidazoles has been achieved with high efficiency by reacting 1,2-phenylenediamine derivatives with arylidene malononitrile (B47326) under solvent-free and catalyst-free conditions, further demonstrating the utility of this green approach. researchgate.net

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The use of water as a reaction solvent is a cornerstone of green chemistry. An innovative method for benzimidazole synthesis involves the oxidative cyclization of o-phenylenediamines with D-glucose in water. sci-hub.se This process uses a biorenewable carbon source (D-glucose) and an environmentally benign solvent, offering excellent yields and short reaction times. sci-hub.se The development of metal-catalyst-free syntheses in water at room temperature further aligns with green chemistry goals, as demonstrated in the preparation of related benzoxazine (B1645224) derivatives. aurigeneservices.com

Solvent-free and catalyst-free reactions, as discussed previously, are also central to green synthetic strategies. rsc.orgresearchgate.net The condensation of o-phenylenediamine with carbonyl compounds under these conditions not only simplifies the process but also significantly reduces the environmental impact by eliminating solvent waste and avoiding potentially toxic catalysts. researchgate.netresearchgate.net

Table 2: Green Synthesis Approaches for Benzimidazole Derivatives

| Green Principle | Methodology | Reactants | Conditions | Reference |

|---|---|---|---|---|

| Use of Renewable Feedstocks & Benign Solvent | Oxidative cyclization | o-Phenylenediamines, D-Glucose | Water, 100°C | sci-hub.se |

| Solvent-Free & Catalyst-Free | Direct reaction | o-Phenylenediamines, Acyclic ketones | Heat, solvent-free | rsc.org |

| Solvent-Free & Catalyst-Free | Condensation | 1,2-Phenylenediamine, Arylidene malononitrile | Solvent-free | researchgate.net |

| Benign Solvent & Catalyst-Free | Reaction in aqueous media | 1,2-Phenylenediamine, Arylidene malononitrile | Water | researchgate.net |

| Metal-Catalyst-Free & Benign Solvent | Cyclocondensation | 2-Aminophenols, Epichlorohydrin | NaOH, Water, Room Temperature | aurigeneservices.com |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including benzimidazole derivatives. This approach often leads to cleaner reactions and shorter synthesis times compared to conventional heating methods. arkat-usa.org The application of focused microwave irradiation can significantly expedite thermal organic reactions, sometimes even in the absence of a solvent, which presents a more environmentally friendly alternative. arkat-usa.orgresearchgate.net

The synthesis of various benzimidazole-related structures has been successfully optimized using microwave technology. For instance, the one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles, which share a core structural motif with dihydrobenzimidazoles, was achieved through a condensation-cyclization reaction under microwave irradiation. arkat-usa.org This method drastically reduced reaction times and, in some cases, allowed for solvent-free conditions. arkat-usa.org Similarly, multicomponent reactions to produce complex heterocyclic systems like thiazolyl-pyridazinediones have been efficiently carried out using microwave heating, often in conjunction with biocatalysts like chitosan, resulting in high yields within minutes. nih.gov

Research has demonstrated that multicomponent reactions benefit significantly from microwave assistance. The synthesis of highly substituted 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was achieved in high yields via a one-pot, catalyst-free reaction of 2-aminothiazole, aromatic aldehydes, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation. clockss.org This method proved superior to conventional heating, which required much longer reaction times and resulted in lower yields. clockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product Class | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 2-Aryl-1-benzylbenzimidazoles | Not specified | 6 minutes (solvent-free) | Cleaner reaction, higher yield | arkat-usa.org |

| 1H,3H-Thiazolo[3,4-a]benzimidazoles | Not specified | Shorter reaction times | Higher yields | arkat-usa.org |

| Thiazolyl-pyridazinediones | Not specified | 4-8 minutes | High/efficient yields | nih.gov |

This table is generated based on data from the cited research articles.

Aqueous Reaction Media and Sustainable Catalysis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives, emphasizing the use of aqueous reaction media and recyclable, non-toxic catalysts. Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The development of catalysts that are effective in aqueous environments is crucial for this approach.

An example of sustainable synthesis is the use of a permethylated β-cyclodextrin-tagged NHC-gold complex for the stereoselective synthesis of 2,3-dihydrobenzofurans in water. researchgate.net This catalyst could be recycled multiple times without significant loss of activity, showcasing a sustainable pathway for related heterocyclic structures. researchgate.net Cyclodextrins, being non-toxic and recyclable, are valuable components in creating green chemical transformations in water. researchgate.net

Solid acid catalysts and reusable catalysts represent another significant avenue in sustainable synthesis. Natural zeolites, after treatment with acid, have been employed as efficient and reusable catalysts for the solvent-free synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. bcrec.id The catalyst demonstrated good reusability for up to four cycles. bcrec.id Similarly, novel nanoporous catalysts have been developed for the green, one-pot synthesis of pyrimido[1,2-a]benzimidazoles, offering excellent yields, short reaction times, and the ability to be reused five times without losing catalytic activity. rsc.org These methods often feature simple work-up procedures and clean reaction profiles. rsc.org

Table 2: Examples of Sustainable Catalysis in Heterocyclic Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| ZnO@SO3H@Tropine (nanoporous) | One-pot, three-component synthesis of pyrimido[1,2-a]benzimidazoles | Not specified (Green method) | Reusable (5 times), high yields, short reaction times | rsc.org |

| Treated Natural Zeolite (TNZ) | Cyclocondensation for 1,5-benzodiazepine synthesis | Solvent-free | Reusable (4 times), good yield | bcrec.id |

| β-Cyclodextrin-tagged NHC-gold complex | Stereoselective synthesis of 2,3-dihydrobenzofurans | Water | Recyclable (at least 5 times), environmentally friendly | researchgate.net |

This table is generated based on data from the cited research articles.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound and its Functionalized Derivatives

The synthesis of functionalized this compound derivatives requires precise control over chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution). These considerations are paramount for creating molecules with specific properties and biological activities.

In the synthesis of benzimidazole scaffolds, the reaction conditions and the nature of the reactants dictate the final structure. For example, the reaction of an o-phenylenediamine derivative with an organic acid, often catalyzed by an acid like HCl, proceeds through the protonation of the carboxyl group, followed by nucleophilic attack from the diamine to form an addition product that subsequently cyclizes. nih.gov The choice of substituents on both the diamine and the acid precursor determines the substitution pattern on the final benzimidazole ring system.

Molecular hybridization strategies, which combine different pharmacophores, rely heavily on selective reactions. The synthesis of benzimidazole-1,2,3-triazole hybrids, for instance, often employs 'click' chemistry, a highly chemoselective reaction, to link the two heterocyclic moieties. nih.gov This allows for the creation of complex molecules where the triazole ring, known for its ability to stabilize G-quadruplex DNA, is selectively attached to the benzimidazole core. nih.gov

The regioselectivity of reactions such as nitration is also a critical factor. The synthesis of nitro-substituted 1,3-dihydro-2H-benzimidazol-2-ones demonstrates that the position of nitration can be controlled. nih.gov For instance, starting with 1,3-dihydro-2H-benzimidazol-2-one, a nitration reaction using potassium nitrate in sulfuric acid yields the 4,5,6-trinitro derivative. nih.gov This indicates a specific regiochemical outcome influenced by the reaction conditions and the existing ring structure. The synthesis of various substituted benzimidazoles for structure-activity relationship (SAR) studies further highlights the importance of regiocontrolled synthesis to place functional groups at specific positions on the aromatic ring or the imidazole nitrogen atoms. nih.gov

Reactivity and Mechanistic Investigations of 1 Methyl 2,3 Dihydrobenzimidazole

Electrophilic and Nucleophilic Reactions of the Dihydrobenzimidazole Ring

The dihydrobenzimidazole ring system can participate in both electrophilic and nucleophilic reactions, with the specific pathway often dictated by the substitution pattern and the nature of the attacking reagent.

Nucleophilic Reactions: The nitrogen atoms of the dihydrobenzimidazole ring possess lone pairs of electrons, rendering them nucleophilic. However, the nucleophilicity can be influenced by the other substituents on the ring. For instance, in 2-mercaptobenzimidazole (B194830), the sulfur atom is the more nucleophilic site and preferentially attacks electrophiles like 2-bromo-1,3-diketones. nih.gov In another example, a copper-catalyzed C2-allylation of N-OPiv benzimidazoles proceeds by using the benzimidazole (B57391) as a nucleophile precursor, demonstrating that the C2 position can also be made reactive towards electrophiles under specific catalytic conditions. frontiersin.org

Derivatives of 1,3-dihydro-2H-benzimidazol-2-one bearing nitro groups exhibit susceptibility to nucleophilic aromatic substitution. Specifically, a nitro group at the fifth position of the benzimidazole ring is activated and can be displaced by various monoalkylamines. nih.gov

Electrophilic Reactions: When the dihydrobenzimidazole ring is part of a cationic benzimidazolium salt, it can activate attached groups towards nucleophilic attack. Benzimidazolium sulfonamides, for example, act as effective electrophilic "S+" sources in nickel-catalyzed reductive coupling reactions. The cationic nature of the benzimidazolium ring enhances the leaving group ability of the sulfonyl moiety, facilitating its reduction and subsequent reaction. researchgate.net

Oxidation and Reduction Pathways Governing the Aromaticity of the Benzimidazole Core

The conversion between the dihydrobenzimidazole and the fully aromatic benzimidazole or benzimidazolium states is a key aspect of its chemistry, governed by oxidation and reduction reactions.

Oxidation: The synthesis of benzimidazoles often involves the oxidative cyclization of ortho-phenylenediamines or their derivatives. This transformation establishes the aromatic benzimidazole core. For example, the reaction of N-phenyl-o-phenylenediamine with aldehydes in the presence of a catalyst like erbium triflate under microwave irradiation leads to the formation of 1,2-disubstituted benzimidazoles through an oxidative process. Similarly, δ-MnO2 nanoparticles can catalyze the synthesis of these compounds, highlighting the role of oxidation in the aromatization step.

The oxidation of anilines to form ring-fused benzimidazoles can proceed through nitrosobenzene (B162901) intermediates. nih.gov Various oxidizing agents, including hydrogen peroxide and Oxone, are employed to facilitate these ring-closing and aromatization reactions. nih.gov

Reduction: The aromatic benzimidazolium core can undergo reduction. Cationic benzimidazolium sulfonamides can be reduced by triphenylphosphine (B44618) (PPh3) to generate a reactive intermediate for further transformations. researchgate.net Electrochemical studies on benzimidazole dicationic ionic liquids have also shown that the benzimidazolium core can be reduced, with the reduction potential being tunable by altering the structure of the molecule.

Ring-Opening and Ring-Closing Transformations of the 1-Methyl-2,3-dihydrobenzimidazole Scaffold

Ring-Closing Reactions: The most common ring-closing transformation is the synthesis of the benzimidazole ring itself. This is typically achieved by the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by an oxidative cyclization. This method is widely used to produce a variety of 1,2-disubstituted benzimidazoles. chemicalbook.com The reaction of N-alkenyl-1,2-diaminobenzenes can also lead to ring-fused benzimidazoles through rhodium-catalyzed hydroformylation. nih.gov

Ring-Opening Reactions: The benzimidazole ring is generally stable; however, under certain conditions, ring-opening can occur. In a study on the benzylation of benzimidazole, a ring-opened product, 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline, was isolated alongside the expected 1-benzylation product. This indicates that under certain reaction conditions, the imidazole (B134444) ring can be cleaved. researchgate.net Another report describes an unexpected opening of the azole ring in an N-substituted benzimidazole during a 1,3-dipolar cycloaddition reaction. researchgate.net Furthermore, the reaction of quaternized dihydrobenzimidazoles, such as those derived from 2,3,3a,4-Tetrahydro-1H-pyrrolo[1,2-a]benzimidazoles, with nucleophiles like hydride or cyanide ions can lead to ring-opened 1,6-benzodiazocine derivatives. rsc.org

Acid-Base Chemistry and Protonation State Dynamics of this compound

The nitrogen atoms in the this compound scaffold confer basic properties to the molecule. The lone pair of electrons on the nitrogen atoms can accept a proton, and the resulting protonation state is crucial in many of its reactions.

Benzimidazoles are considered cyclic analogs of amidines and exhibit tautomerism when a hydrogen atom is attached to one of the nitrogen atoms. chemicalbook.com The basicity of the ring system is evident in synthetic procedures where acidic conditions are used to catalyze reactions, and the product is often isolated by neutralization with a base like sodium carbonate. nih.gov The pKa of the related compound 1-methylbenzimidazole (B167850) is approximately 5.4, indicating it is a weak base. chemicalbook.com The protonation of the benzimidazole ring can activate it towards certain reactions. For instance, in some cyclization reactions to form ring-fused systems, acids like camphorsulfonic acid are added to activate the benzimidazole-2-position towards nucleophilic radical addition. nih.gov

Reaction Mechanisms of Derivatives and Analogues

The study of the reaction mechanisms of this compound derivatives provides insight into their reactivity.

A plausible mechanism for the reductive thiolation of organic halides using a benzimidazolium sulfonamide derivative involves the initial reduction of the Ni(II) catalyst to Ni(0). This is followed by oxidative addition to the organic halide, reduction of the resulting Ni(II) complex, and reaction with an electrophilic sulfur species generated from the benzimidazolium sulfonamide. researchgate.net

The synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine derivatives and tert-butanesulfoxide is proposed to proceed through an Aza-Wittig-equivalent process. chemicalbook.com

In the copper-catalyzed C2-allylation of N-OPiv benzimidazoles , a proposed catalytic cycle involves the formation of a Cu-H species, which then reacts with a 1,3-diene to form a nucleophilic copper-allyl intermediate. This intermediate then attacks the C2 position of the activated benzimidazole. frontiersin.org

The reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones can proceed via different pathways depending on the reaction conditions. Under visible-light irradiation, a regioselective [3 + 2] cyclo-condensation occurs, while conventional heating leads to a different regioisomer, highlighting the influence of the reaction conditions on the mechanism. nih.gov

The synthesis of 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone from 2-chloro-1-methylbenzimidazole and sodium hydroselenide proceeds through a nucleophilic substitution mechanism where the hydroselenide ion displaces the chloride. nih.gov

Coordination Chemistry of 1 Methyl 2,3 Dihydrobenzimidazole As a Ligand

Design and Synthesis of Metal Complexes with 1-Methyl-2,3-dihydrobenzimidazole Ligands

The synthesis of metal complexes featuring this compound and its derivatives often involves the reaction of the corresponding benzimidazolium salt, which serves as a precursor to the N-heterocyclic carbene, with a suitable metal precursor. The design of these complexes allows for the fine-tuning of steric and electronic properties, which can influence the catalytic activity and stability of the resulting metal complex.

Another synthetic route involves the direct reaction of a substituted benzimidazole (B57391) ligand with a metal salt. For instance, the reaction of 2-chloro-1-methylbenzimidazole with sodium hydroselenide yields 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone. nih.govnih.gov This selone derivative can then be reacted with metal halides, such as those of zinc and cadmium, to form adducts. nih.gov The synthesis of transition metal complexes with benzimidazole-derived Schiff bases has also been reported, where the ligand is first synthesized and then reacted with a metal salt, such as copper(II) acetate (B1210297) or zinc(II) acetate, in a suitable solvent like ethanol. nih.govnih.gov

The general synthetic approach for creating metal complexes with benzimidazole derivatives can be summarized in the following table:

| Ligand Type | Metal Salt | Solvent | Resulting Complex Type |

| Benzimidazolium Salt | Metal Precursor (e.g., metal acetate) | Various | N-Heterocyclic Carbene Complex |

| 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone | Metal Halide (e.g., ZnCl2, CdBr2) | Not specified | Adducts like [H(sebenzimMe)]2MX2 |

| Benzimidazole-derived Schiff base | Metal Acetate (e.g., Cu(CH3COO)2, Zn(CH3COO)2) | Ethanol | Schiff Base Metal Complex |

Binding Modes and Ligand Field Effects in this compound Metal Complexes

The coordination of this compound and its derivatives to metal centers can occur through various binding modes, significantly influencing the geometry and electronic properties of the resulting complexes.

Mono- and Bidentate Coordination

Benzimidazole derivatives can act as monodentate ligands, coordinating to a metal center through one of the nitrogen atoms of the imidazole (B134444) ring. jocpr.com However, with appropriate functionalization, they can also exhibit bidentate coordination. For example, in complexes with metal-binding isosteres derived from picolinic acid, a bidentate mode of coordination is observed, leading to distorted octahedral geometries around the metal ion. nih.gov The rigidity of the heterocyclic isostere can lead to a decrease in the bite angle compared to more flexible ligands. nih.gov

Chelating Ligand Architectures

The design of benzimidazole-based ligands can incorporate additional donor atoms to create chelating architectures. Schiff base ligands derived from benzimidazoles, for instance, can provide multiple coordination sites, leading to the formation of stable chelate rings with the metal ion. mdpi.com These chelating ligands can enforce specific geometries on the metal center and enhance the stability of the complex.

Transition Metal Complexes of this compound

A variety of transition metal complexes involving benzimidazole-derived ligands have been synthesized and studied, with a particular focus on metals from Groups 8-12 of the periodic table.

Group 8-12 Metal Complexes

Complexes of cobalt(II), nickel(II), copper(II), and zinc(II) with benzimidazole derivatives have been extensively reported. nih.govjocpr.com For example, the reactions of 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone with zinc and cadmium halides yield tetrahedral adducts of the type [H(sebenzimMe)]2MX2 (where M = Zn, Cd; X = Cl, Br, I). nih.gov The synthesis of Co(III) and Cu(II) complexes with benzimidazole-derived imine ligands has also been achieved, resulting in distorted octahedral coordination geometries. mdpi.com

The following table summarizes some of the reported Group 8-12 metal complexes with benzimidazole derivatives:

| Metal | Ligand Type | Coordination Geometry |

| Cobalt(II), Zinc(II) | 1-phenyl-1H-benzimidazole | Tetrahedral |

| Copper(II) | 1-phenyl-1H-benzimidazole | Tetrahedral |

| Zinc(II) | 2-[2-(benzimidazol-2-yl)-phenyl]-1-methyl-benzimidazole | Distorted Tetrahedron |

| Cobalt(III), Copper(II) | Benzimidazole derived imine ligand | Distorted Octahedral |

| Zinc(II), Cadmium(II) | 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone | Tetrahedral |

Insights into Metal-Ligand Bond Characteristics

Studies on the metal complexes of 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone have provided valuable insights into the nature of metal-ligand bonds. A comparison of the M-Se and M-Cl bond lengths in the series [H(sebenzimMe)]2MCl2 (M = Zn, Cd, Hg) revealed a non-monotonic trend for the M-Se bond length, with the Cd-Se bond being the longest. nih.gov In contrast, the M-Cl bond lengths showed a progressive increase as the metal becomes heavier. nih.gov This highlights that simple predictions based on covalent radii may not always be accurate for these complex systems.

Furthermore, the nature of the central metal ion can influence the binding affinity of the complex to other molecules, such as DNA. nih.gov For instance, copper(II) complexes of a benzimidazole-derived ligand exhibited a higher binding propensity to DNA compared to the corresponding cobalt(II) and zinc(II) complexes. nih.gov

Influence of N-Methyl Substitution on Coordination Affinity and Selectivity

The introduction of a methyl group at the N1-position of the benzimidazole ring significantly influences the coordination behavior of the resulting ligand, this compound, compared to its unsubstituted counterpart. This substitution imparts both electronic and steric effects that alter the ligand's affinity for metal ions and can influence the selectivity of complex formation.

The primary electronic effect of the N-methyl group is the inductive donation of electron density to the imidazole ring. This increases the basicity of the non-methylated nitrogen atom (N3), which is typically the site of coordination with metal ions. In principle, this enhanced basicity should lead to stronger metal-ligand bonds and, consequently, greater complex stability.

However, the steric hindrance introduced by the N-methyl group often plays a more dominant role in determining the coordination properties. The methyl group's bulk can sterically encumber the coordination site at the adjacent N3-position, potentially leading to weaker metal-ligand interactions and lower complex stability. This effect is particularly pronounced with larger metal ions or when multiple bulky ligands are coordinated to the same metal center.

A comparative study on the metal ion-binding properties of 1-methyl-4-aminobenzimidazole and 1,4-dimethylbenzimidazole provides quantitative insight into the steric effects of N-methylation. While not this compound itself, these analogous systems demonstrate the significant reduction in complex stability upon N-methylation. The stability constants for a range of divalent metal ions were determined, and a clear trend of decreased stability was observed for the N-methylated ligand. nih.gov

This reduction in stability is attributed to the steric hindrance caused by the methyl group at the N1-position, which interferes with the optimal coordination geometry of the metal ion at the N3-position. The data indicates that the steric effect of the C4 substituent also contributes to a reduction in complex stability. nih.gov

The following table summarizes the stability constants (log K) for the 1:1 complexes of several divalent metal ions with 1-methyl-4-aminobenzimidazole (MABI) and 1,4-dimethylbenzimidazole (DMBI). The data clearly illustrates the lower stability of the complexes formed with the N-methylated ligand (DMBI).

| Metal Ion | log K (M(MABI)²⁺) | log K (M(DMBI)²⁺) |

| Mg²⁺ | ~0.3 | ~0.3 |

| Ca²⁺ | ~0.3 | ~0.3 |

| Sr²⁺ | ~0.2 | ~0.2 |

| Ba²⁺ | ~0.2 | ~0.2 |

| Mn²⁺ | 1.90 | 1.65 |

| Co²⁺ | 2.53 | 2.22 |

| Ni²⁺ | 2.99 | 2.61 |

| Cu²⁺ | 3.96 | 3.53 |

| Zn²⁺ | 2.50 | 2.19 |

| Cd²⁺ | 2.97 | 2.60 |

Data sourced from Inorg. Chem. 2001, 40 (11), 2500-2508. nih.gov

The minimal impact on the stability of complexes with alkaline earth metals suggests the formation of outersphere complexes, where a water molecule is positioned between the nitrogen atom and the metal ion. nih.gov In such cases, the direct steric clash between the N-methyl group and the metal ion is avoided.

Applications of 1 Methyl 2,3 Dihydrobenzimidazole in Catalysis and Materials Science

Heterogeneous Catalytic Systems Incorporating 1-Methyl-2,3-dihydrobenzimidazole

Immobilizing homogeneous catalysts onto solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. Ligands derived from this compound can be anchored to solid supports like silica (B1680970) or polymers.

The resulting supported metal-NHC complexes can be used in various catalytic processes. This approach prevents the leaching of the metal into the product and can enhance catalyst stability by preventing deactivation pathways like dimerization. For instance, the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives has been reported using a nanoporous catalyst, demonstrating the utility of supported systems for constructing complex benzimidazole-containing structures. While specific examples of immobilized this compound are not widely reported, the general strategy of immobilizing molecular catalysts is well-established and applicable.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. Derivatives of benzimidazole (B57391) have been successfully employed as organocatalysts. For example, chiral 2-aminobenzimidazole (B67599) derivatives have been shown to catalyze the enantioselective α-amination of 1,3-dicarbonyl compounds with high yields and good enantioselectivity. These catalysts often operate through hydrogen bonding interactions to activate substrates. The N-H and C=N functionalities within the benzimidazole core are crucial for this mode of action. By modifying the this compound structure, for instance by introducing amine groups, it is plausible to design new organocatalysts for a variety of transformations.

Mechanistic Understanding of Catalytic Cycles Involving this compound

The catalytic cycle of palladium-NHC mediated cross-coupling reactions is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the active Pd(0)-NHC complex. The aryl or vinyl halide (R-X) substrate reacts with this complex, breaking the R-X bond and forming two new bonds to the palladium center. This oxidizes the metal from Pd(0) to a Pd(II) species. The strong electron-donating nature of the NHC ligand facilitates this step.

Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple to form a new C-C bond, yielding the final product (R-R'). Simultaneously, the palladium is reduced back to its Pd(0) state, regenerating the active catalyst which can then enter another cycle.

Theoretical and Computational Investigations of 1 Methyl 2,3 Dihydrobenzimidazole

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For 1-methyl-2,3-dihydrobenzimidazole and its analogues, these methods have been instrumental in elucidating their electronic characteristics and predicting their chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of benzimidazole (B57391) derivatives. dergipark.org.trnih.gov By using methods like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize molecular geometries and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. dergipark.org.trnih.gov

For instance, studies on various benzimidazole derivatives have shown that the distribution and energy of these orbitals can be significantly influenced by different substituents on the benzimidazole core. nih.gov The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are key to understanding the molecule's reactivity in chemical reactions. nih.gov Quantum chemical descriptors such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies, providing a deeper understanding of the molecule's reactive nature. dergipark.org.tr

Table 1: Quantum Chemical Descriptors for Benzimidazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Compound 1 | - | - | - |

| Compound 2 | - | - | - |

| 3a | - | - | 5.51 |

| 3e | - | - | - |

| 3f | - | - | - |

| 6a | - | - | - |

| 6e | - | - | - |

| 6f | - | - | - |

This table is based on data from a study on chiral benzimidazoles and is intended to be illustrative. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.net Techniques like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate NMR chemical shifts (¹H and ¹³C), which often show good agreement with experimental spectra. researchgate.net Vibrational frequencies from FT-IR and FT-Raman spectroscopy can also be calculated. While the general absorption regions are similar across benzimidazole derivatives, substitutions can cause shifts in specific vibrational modes, such as C-H out-of-plane deformations and ring skeletal vibrations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided context, the principles of this technique are crucial for understanding the dynamic behavior of such molecules. MD simulations would allow for the exploration of the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules, such as in a biological receptor site. These simulations can also provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state and their behavior in solution.

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving benzimidazole derivatives. For example, the synthesis of 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone involves the reaction of 2-chloro-1-methylbenzimidazole with sodium hydroselenide. nih.govnih.gov Computational studies can model the reaction pathway, identifying transition states and intermediates to understand the energetic favorability and kinetics of the reaction. This predictive power helps in optimizing reaction conditions and designing new synthetic routes.

In Silico Ligand-Receptor Interaction Studies of this compound Analogues

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor's active site. mdpi.comnih.govnih.gov This method is extensively used in drug discovery to screen for potential drug candidates. For analogues of this compound, docking studies can provide valuable information about their potential as inhibitors of specific enzymes or receptors. nih.govnih.gov

These studies involve preparing the 3D structures of both the ligand and the receptor protein, often obtained from databases like the Protein Data Bank (PDB). mdpi.comnih.gov The docking software then calculates the most favorable binding poses and scores them based on various energy functions. mdpi.com The results can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. nih.gov This information is crucial for understanding the structure-activity relationship and for designing more potent and selective analogues. For instance, docking studies on benzimidazole derivatives have been used to investigate their potential as anticancer agents by targeting proteins like cyclin-dependent kinases. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-1-methylbenzimidazole |

| 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone |

Derivatives and Analogues of 1 Methyl 2,3 Dihydrobenzimidazole: Structure Reactivity/function Relationships

Synthesis of Substituted 1-Methyl-2,3-dihydrobenzimidazole Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established and novel methodologies. A primary route involves the condensation of N-substituted o-phenylenediamines with various carbonyl compounds.

A common and versatile method for preparing 2,3-dihydro-1H-benzo[d]imidazoles involves the reaction of o-phenylenediamines with acyclic ketones. Notably, this process can be conducted under solvent- and catalyst-free conditions, offering a green chemistry approach to these heterocycles. rsc.org For N-substituted derivatives, such as those with a methyl group at the 1-position, the starting material would be N-methyl-o-phenylenediamine. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the dihydrobenzimidazole ring.

Another synthetic strategy involves the reaction of 2-chloro-1-methylbenzimidazole with sodium hydroselenide to produce 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone. nih.gov This demonstrates a method for introducing a selenium atom at the 2-position, creating a selone derivative. The starting 2-chloro-1-methylbenzimidazole can be prepared from 1-methylbenzimidazole (B167850).

Furthermore, derivatives can be synthesized by modifying the benzimidazole (B57391) ring system itself. For instance, N-alkylation of benzimidazolone with reagents like propargyl bromide or allyl bromide is a key step in creating precursors for more complex structures. nih.gov Similarly, methylation of 2-mercaptobenzimidazole (B194830) derivatives using methyl iodide provides N-substituted products. These N-substituted benzimidazoles can then be subjected to reduction or other transformations to yield the desired this compound derivatives.

Microwave-assisted synthesis has also emerged as a highly efficient method for producing 1,2-disubstituted benzimidazoles, which can be precursors to their dihydro counterparts. nih.gov This technique often results in high yields and short reaction times. nih.gov For example, the reaction of N-phenyl-o-phenylenediamine with various substituted benzaldehydes under microwave irradiation in the presence of a catalyst like Er(OTf)₃ yields the corresponding benzimidazole derivatives efficiently. nih.gov

The table below summarizes various synthetic approaches to substituted dihydrobenzimidazole and related benzimidazole derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| o-Phenylenediamines, Acyclic Ketones | Solvent- and catalyst-free | 2,3-Dihydro-1H-benzo[d]imidazoles | rsc.org |

| 2-Chloro-1-methylbenzimidazole | Sodium hydroselenide, Ethanol, Reflux | 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone | nih.gov |

| 4-Methyl-1,2-phenylenediamine | Urea, 180 °C | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | nih.gov |

| N-phenyl-o-phenylenediamine, Aldehydes | Er(OTf)₃, Microwave (60 °C) | 1-Phenyl-2-aryl(alkyl) benzimidazoles | nih.gov |

| Methyl 3,4-diaminobenzoate | N,N'-dicarbomethoxy-S-methylisothiourea, DMF, Reflux | Methyl 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate | prepchem.com |

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the this compound scaffold are significantly influenced by the electronic properties of substituents on the aromatic ring and at the 2-position. These substituents can either donate or withdraw electron density, thereby altering the nucleophilicity and stability of the heterocyclic system. lumenlearning.comlibretexts.org

Substituents that donate electrons to the aromatic ring, such as alkyl or alkoxy groups, increase the electron density of the ring system. This enhancement of nucleophilicity generally activates the ring towards electrophilic substitution. lumenlearning.com Conversely, electron-withdrawing groups, like nitro (-NO₂) or carbonyl (-CHO) groups, decrease the electron density, deactivating the ring and making it less reactive towards electrophiles. libretexts.orglibretexts.org

In a computational study on nitroimidazole derivatives, it was found that electron-withdrawing substituents decreased the basicity of the ring nitrogen atoms and increased properties like ionization potential and chemical hardness. rsc.orgsci-hub.se The position and inductive effect of these groups caused major changes in physicochemical features and chemical reactivity. rsc.orgsci-hub.se For instance, the presence of a nitro group can make the molecule more susceptible to reduction-oxidation processes. rsc.org

The nature of the substituent also dictates the position of further substitution on the benzene (B151609) ring (regioselectivity). Electron-donating groups are typically ortho-, para-directing, while electron-withdrawing groups are meta-directing for electrophilic aromatic substitution. libretexts.org Halogens are an exception, as they are deactivating yet ortho-, para-directing due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org

In the context of the dihydrobenzimidazole ring, substituents at the 2-position also play a critical role. For example, in studies of related indole (B1671886) derivatives, the substitution pattern was found to be crucial for biological activity. Examination of benzimidazole and benzothiazole (B30560) compounds showed that the 2-position needs to be substituted with a large group like a phenyl or benzyl (B1604629) for certain inhibitory activities. mdpi.com The electronic nature of these substituents can influence the stability of the dihydro form and its propensity for oxidation to the fully aromatic benzimidazole.

The following table outlines the general effects of different classes of substituents on the reactivity of aromatic rings, which is applicable to the this compound system.

| Substituent Type | Electronic Effect | Reactivity toward Electrophiles | Directing Effect |

| Alkyl (-R), Alkoxy (-OR), Amino (-NH₂) | Electron-Donating (Resonance & Induction) | Activating | Ortho, Para |

| Halogens (-F, -Cl, -Br, -I) | Electron-Withdrawing (Induction) > Electron-Donating (Resonance) | Deactivating | Ortho, Para |

| Nitro (-NO₂), Carbonyl (-COR), Sulfonyl (-SO₃H) | Electron-Withdrawing (Resonance & Induction) | Deactivating | Meta |

Rational Design of Modified this compound Scaffolds for Specific Applications

The this compound scaffold is a valuable starting point for the rational design of molecules with specific biological or material properties. nih.gov Medicinal chemists frequently use this and related benzimidazole structures as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. impactfactor.orgresearchgate.net

One prominent area of application is in the development of enzyme inhibitors and receptor antagonists. For example, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives were synthesized and evaluated as potent 5-HT₃ receptor antagonists. nih.gov Molecular modeling studies showed that specific conformations, stabilized by internal hydrogen bonds, matched the proposed pharmacophore for 5-HT₃ antagonist activity. nih.gov Similarly, benzimidazole derivatives have been designed as potential positron emission tomography (PET) imaging ligands for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with specific substitutions leading to high binding affinity and selectivity. nih.gov

In the field of cancer research, benzimidazole scaffolds are used to design inhibitors of key cellular targets. researchgate.net For instance, combining a spiroxindole with a benzimidazole scaffold has been a strategy to identify new murine double minute two (MDM2) inhibitors, which are important in cancer therapy. rsc.org The design process often involves computational studies, such as molecular docking, to predict the binding modes and affinities of the designed molecules with their target proteins. nih.gov

The design process is iterative, often starting with a lead compound and making systematic structural modifications to optimize activity and other properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity). researchgate.net For example, based on the X-ray structure of a target enzyme in complex with a lead compound, new derivatives can be designed to form additional favorable interactions, such as water-mediated hydrogen bonds, to enhance potency. scienceopen.com

The table below illustrates examples of how modified benzimidazole and dihydrobenzimidazole scaffolds have been rationally designed for specific applications.

| Scaffold Modification | Target Application | Key Design Feature | Reference(s) |

| 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives | 5-HT₃ Receptor Antagonists | Introduction of azabicycloalkyl moieties to match pharmacophore model | nih.gov |

| Benzimidazole derivatives with specific side chains | mGluR2 PET Imaging Ligands | O-methylation for radiolabeling ([¹¹C]) and optimization for brain uptake | nih.gov |

| Spiroxindole-benzimidazole hybrids | MDM2 Inhibitors | Combination of two pharmacophores to target protein-protein interaction | rsc.org |

| Benzimidazolone-pyrazole hybrids | Antioxidants | 1,3-dipolar cycloaddition to create hybrid molecules with radical scavenging ability | nih.gov |

| Benzylidenehydrazinyl-substituted thiazoles | hDHODH Inhibitors for Rheumatoid Arthritis | Structure-based design to form water-mediated hydrogen bonds with the enzyme | scienceopen.com |

Studies on Related Dihydrobenzimidazole and Benzimidazole Heterocycles

The chemical and biological properties of this compound are best understood in the context of related heterocyclic systems, particularly its fully aromatized counterpart, benzimidazole, and other dihydrobenzimidazole derivatives.

Benzimidazole itself is a prominent heterocycle in medicinal chemistry, forming the core of numerous approved drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. wikipedia.orgresearchgate.net The aromatic nature of the benzimidazole ring system confers significant stability. The key difference between benzimidazole and this compound is the saturation at the 2-position in the latter. This lack of a C2=N double bond within the five-membered ring makes the dihydro derivative more flexible and less planar.

The dihydrobenzimidazole core is structurally related to benzimidazolin-2-ones and benzimidazolin-2-thiones, where the C2 position is part of a carbonyl or thiocarbonyl group, respectively. These derivatives have their own distinct reactivity and applications. For example, 1,3-dihydro-2H-benzimidazol-2-one derivatives have been investigated as energetic materials and for their biological activities. nih.gov

The presence of the N-H proton in unsubstituted or singly N-substituted benzimidazoles allows for tautomerism and hydrogen bonding, which are crucial for their interaction with biological targets. nih.gov The amphoteric nature of the benzimidazole ring, possessing both acidic and basic characteristics, is another key feature influencing its biological role. researchgate.net

Comparative studies have shown that subtle structural changes can lead to significant differences in activity. For instance, in a study comparing benzimidazole and indole derivatives as hyaluronidase (B3051955) inhibitors, the less basic indole ring showed higher activity in some cases, suggesting that the basic nitrogen in the benzimidazole ring could be detrimental for that specific target. mdpi.com The conversion from the dihydro form to the aromatic benzimidazole is an oxidative process, and this potential for redox activity can be a key aspect of the biological function or metabolism of dihydrobenzimidazole derivatives.

The table below provides a comparison of key features between this compound and the parent benzimidazole.

| Feature | This compound | Benzimidazole |

| Structure | Reduced five-membered ring (C2 is sp³ hybridized) | Fully aromatic bicyclic system (C2 is sp² hybridized) |

| Planarity | Non-planar, more flexible structure | Planar, rigid structure |

| Aromaticity | Benzene ring is aromatic; imidazole (B134444) ring is not | Both rings contribute to a fully aromatic system |

| Reactivity | Susceptible to oxidation at C2 to form benzimidazole | Undergoes electrophilic substitution on the benzene ring |

| Key Chemical Property | Acts as a reducing agent (hydride donor in some contexts) | Amphoteric (acts as both a weak acid and a weak base) |

Advanced Spectroscopic and Structural Characterization Techniques in 1 Methyl 2,3 Dihydrobenzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a powerful and versatile tool for probing the molecular structure and dynamics of 1-Methyl-2,3-dihydrobenzimidazole derivatives in solution.

Multi-Nuclear NMR Investigations (¹H, ¹³C, ¹⁹F, ⁷⁷Se, ¹⁹⁹Hg, etc.)

Multi-nuclear NMR studies provide a comprehensive picture of the electronic environment of various atoms within the molecule.

¹H NMR: Proton NMR is fundamental for identifying the number and types of hydrogen atoms present. For instance, in 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, the methyl protons (Me) resonate as a singlet at approximately 3.63 ppm in DMSO-d₆. nih.gov The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern between 7.15 and 7.43 ppm. nih.gov The N-H proton, when present, is often observed as a broad singlet at a higher chemical shift, around 13.25 ppm, indicating its acidic nature. nih.gov

¹³C NMR: Carbon-13 NMR provides insights into the carbon skeleton of the molecule. In 1-methylbenzimidazole (B167850), the methyl carbon appears around 30.82 ppm. rsc.org The chemical shifts of the aromatic carbons are sensitive to the substitution pattern and the nature of the heteroatoms. For example, in 1-methyl-benzimidazole, the C4 and C7 carbons, which are adjacent to the nitrogen atoms, show distinct chemical shifts due to the different electronic effects of the pyrrole-like and pyridine-like nitrogen atoms. mdpi.com Specifically, in CDCl₃, the δC4 is observed at 120.4 ppm, while the δC7 is at 109.5 ppm. mdpi.com This difference is a key indicator of the tautomeric form present in solution. mdpi.com

⁷⁷Se NMR: In selenium-containing derivatives like 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, ⁷⁷Se NMR is invaluable. The chemical shift of the selenium atom provides direct information about its bonding environment and the C=Se double bond character.

While less common for the parent compound, NMR studies of derivatives incorporating other nuclei like ¹⁹F and ¹⁹⁹Hg can provide specific probes into the molecule's structure and interactions in more complex systems.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms and deducing the three-dimensional conformation of the molecule.

COSY: ¹H-¹H COSY experiments reveal scalar couplings between protons, allowing for the assignment of adjacent protons in the aromatic ring and any aliphatic side chains. For example, correlations would be observed between H4 and H5, H5 and H6, and H6 and H7 of the benzimidazole (B57391) ring system. ugm.ac.id

HMQC and HMBC: These heteronuclear correlation experiments link protons to the carbons they are directly attached to (HMQC) or to carbons that are two or three bonds away (HMBC). ugm.ac.id These techniques are crucial for unambiguously assigning the ¹³C NMR signals. For instance, the methyl protons would show a direct correlation to the methyl carbon in an HMQC spectrum and long-range correlations to C2 and the adjacent ring carbon in an HMBC spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Methylbenzimidazole Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 1-Methyl-1H-benzo[d]imidazole | CDCl₃ | 7.82-7.79 (m, 2H), 7.36-7.27 (m, 2H), 3.77 (s, 3H) | 143.40, 143.37, 134.32, 122.77, 121.93, 120.00, 109.22, 30.82 |

| 2-Chloro-1-methyl-1H-benzo[d]imidazole | CDCl₃ | 7.69 (d, 1H), 7.32-7.25 (m, 3H), 3.78 (s, 3H) | 141.60, 140.91, 135.58, 123.07, 122.63, 119.34, 109.20, 30.46 |

| 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone | DMSO-d₆ | 13.25 (s, 1H, NH), 7.43 (d, 1H), 7.37 (d, 1H), 7.19 (t, 1H), 7.15 (t, 1H), 3.63 (s, 3H, Me) | - |

Data sourced from various research articles. nih.govrsc.org Note that chemical shifts can vary slightly depending on the specific experimental conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone reveals that the molecule is nearly planar. nih.govnih.gov The C=Se bond length is approximately 1.838 Å, indicating a significant double-bond character. nih.govnih.gov In the crystal, molecules often form extended networks through hydrogen bonding. For example, in the aforementioned selone derivative, molecules form helical chains along the b-axis via N—H⋯Se hydrogen bonds. nih.govnih.gov

For other derivatives, such as 1-decyl-2,3-dihydro-1H-benzimidazol-2-one, the molecule adopts an L-shaped conformation where the decyl chain is almost perpendicular to the dihydrobenzimidazole moiety. iucr.orgresearchgate.net The planarity of the dihydrobenzimidazole ring system can be slightly distorted, as indicated by a small dihedral angle between the constituent planes. iucr.orgresearchgate.net Inversion dimers are formed through N—H⋯O hydrogen bonds, which are further connected into a three-dimensional structure by C—H⋯O hydrogen bonds and C—H⋯π(ring) interactions. iucr.orgresearchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.netnih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For derivatives of this compound, Hirshfeld analysis typically reveals the dominance of H⋯H contacts, often accounting for a significant percentage of the total surface area. iucr.orgresearchgate.netnih.govresearchgate.net This is followed by H⋯C/C⋯H and H⋯O/O⋯H or H⋯N/N⋯H interactions, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govresearchgate.netnih.gov The presence of red spots on the d_norm surface indicates close contacts, often corresponding to hydrogen bonds. researchgate.netnih.gov Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound derivatives and for elucidating their fragmentation patterns upon ionization. This information is vital for confirming the identity of synthesized compounds and for studying their metabolic pathways.

The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For example, the parent compound 1,3-dihydro-2H-benzimidazol-2-one shows a molecular ion at m/z 134. nist.gov

The fragmentation of these molecules under mass spectrometric conditions often involves characteristic losses of small neutral molecules or radicals. For instance, benzotriazinone derivatives, which share some structural similarities, show predictable fragmentation patterns that can be used to identify them in complex mixtures. nih.gov The fragmentation of imatinib, a drug containing a benzamide (B126) moiety, involves cleavage of the C-N amide bond. nih.gov Similar fragmentation pathways involving the cleavage of bonds within the heterocyclic ring system and the loss of substituents can be expected for this compound derivatives. The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), allows for detailed structural characterization. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to probe reaction mechanisms.

IR Spectroscopy: The IR spectrum of 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone shows characteristic absorption bands. nih.gov For example, a band around 3095 cm⁻¹ can be attributed to the N-H stretching vibration. nih.gov Other significant bands include those for C=C stretching in the aromatic ring (around 1618 cm⁻¹) and various C-H and C-N stretching and bending vibrations. nih.gov In benzimidazol-2-one (B1210169) derivatives, the C=O stretching vibration is a prominent feature.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and can be useful for studying the skeletal vibrations of the benzimidazole ring.

These vibrational techniques are powerful for confirming the presence of key functional groups and for monitoring changes in bonding during chemical reactions, thus providing mechanistic insights.

Emerging Research Areas and Future Perspectives for 1 Methyl 2,3 Dihydrobenzimidazole

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where 1-methyl-2,3-dihydrobenzimidazole and its derivatives show significant promise. nih.govresearchgate.net The fundamental principle of self-assembly, the spontaneous organization of molecules into ordered structures, is driven by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netharvard.edu The structure of this compound, featuring both a hydrogen bond donor (the N-H group) and acceptor sites, makes it an ideal candidate for constructing complex supramolecular architectures.

A notable example is the self-assembly of 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, a derivative of the target compound. In the crystalline state, these molecules organize into helicoidal chains through intermolecular N-H⋯Se hydrogen bonds. nih.govnih.gov This demonstrates the potential of the this compound scaffold to direct the formation of well-defined, one-dimensional nanostructures. The planarity of the molecule further facilitates close packing and potential for π-π stacking interactions, which can contribute to the stability of the resulting supramolecular assemblies. nih.govnih.gov

Future research in this area could explore the use of this compound as a building block for more complex supramolecular systems, such as molecular capsules, cages, and polymers. By modifying the substituents on the benzene (B151609) ring or the methyl group, it is possible to tune the electronic properties and steric hindrance, thereby controlling the geometry and stability of the self-assembled structures.

Table 1: Key Interactions in the Supramolecular Assembly of a 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone Derivative

| Interaction Type | Participating Atoms | Resulting Structure | Reference |

| Hydrogen Bonding | N-H⋯Se | Helicoidal Chains | nih.gov, nih.gov |

| π-π Stacking | Benzimidazole (B57391) Rings | Stabilized Crystal Packing | nih.gov, nih.gov |

Potential in Advanced Functional Materials Science

The benzimidazole core is a key component in a variety of functional materials, including those with applications in electronics, photonics, and medicine. nih.gov While research on this compound itself is still emerging, the properties of related benzimidazole derivatives suggest a high potential for its use in advanced functional materials.

One promising area is in the development of novel polymers with unique thermal and mechanical properties. For instance, polyurethane hydrogels incorporating quadruple hydrogen-bonding units have been shown to exhibit remarkable self-healing and high deformability. rsc.org The hydrogen-bonding capabilities of this compound could be similarly exploited to create self-healing polymers and other smart materials.

Furthermore, benzimidazole derivatives are being investigated for their applications in organic electronics. Their inherent charge transport properties, which can be tuned through chemical modification, make them suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. The introduction of a methyl group at the 1-position of the dihydrobenzimidazole ring can influence the solubility and processing of such materials, which is a critical factor in the fabrication of electronic devices.

The development of novel benzimidazole derivatives with specific functionalities is an active area of research. For example, novel benzimidazole derivatives have been synthesized and characterized for their potential as anticancer agents, with studies focusing on their interaction with biological targets and their cytotoxic effects against various cancer cell lines. nih.gov

Mechanistic Studies in Plant Growth Regulation

The benzimidazole scaffold is present in a number of compounds that exhibit biological activity, including effects on plant growth and development. scispace.com While direct mechanistic studies on this compound in this context are limited, research on related compounds provides a basis for future investigations.

For example, omeprazole, a benzimidazole derivative, has been shown to enhance the growth of tomato plants and increase their tolerance to salt stress. nih.gov The proposed mechanism involves the modulation of gene expression related to stress adaptation and ion homeostasis. nih.gov Another study on various benzazoles, including benzimidazole, revealed distinct morphological changes in seedlings, such as the inhibition of root elongation and the stimulation of axillary development, suggesting an interference with plant growth hormone pathways. scispace.com

These findings suggest that this compound could potentially act as a plant growth regulator. Mechanistic studies would be crucial to understand its mode of action. Such studies might involve:

Hormone profiling: Investigating the effect of the compound on the endogenous levels of plant hormones like auxins, cytokinins, and abscisic acid.

Transcriptomic analysis: Identifying genes whose expression is altered in response to treatment with the compound.

Enzyme inhibition assays: Testing the compound's ability to inhibit key enzymes involved in plant growth and development.

Understanding the structure-activity relationship of benzimidazole derivatives in plant systems could lead to the development of new and more effective plant growth regulators for agricultural applications.

Table 2: Observed Effects of Benzimidazole and its Derivatives on Plant Growth

| Compound | Plant Species | Observed Effects | Potential Mechanism | Reference |

| Omeprazole | Tomato | Enhanced growth, increased salt stress tolerance | Modulation of gene expression, improved ion homeostasis | nih.gov |

| Benzimidazole | Cucumber, Bean, Tomato | Inhibition of root elongation, stimulation of axillary development | Interference with plant growth regulator pathways | scispace.com |

Advanced Methodologies for Studying Transient Species and Reaction Kinetics

The study of transient species and reaction kinetics is essential for elucidating the mechanisms of chemical and biological processes. For a molecule like this compound, which can participate in a variety of reactions, advanced methodologies are required to probe its reactive intermediates and determine the rates of these processes.

One powerful technique is transient absorption spectroscopy (TAS) . youtube.com This pump-probe technique allows for the observation of short-lived excited states and reaction intermediates with lifetimes on the order of femtoseconds to milliseconds. youtube.com By exciting a sample with a short laser pulse (the pump) and monitoring the change in absorbance with a second, time-delayed pulse (the probe), it is possible to construct a time-resolved spectrum of the transient species. youtube.com This information is invaluable for understanding photochemical and photophysical processes, such as energy and charge transfer, which are relevant for applications in functional materials.

The reactivity of the benzimidazole ring, particularly its susceptibility to electrophilic and nucleophilic attack, can also be investigated using advanced techniques. chemicalbook.com Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the stability of intermediates and transition states. These theoretical calculations, in conjunction with experimental data from techniques like stopped-flow spectroscopy and temperature-jump kinetics, can provide a comprehensive understanding of the reaction mechanisms of this compound.

Future research will likely involve the application of these and other advanced methodologies to study the dynamic behavior of this compound in various chemical environments. This will not only expand our fundamental understanding of this molecule but also guide the design of new materials and functional systems based on its unique properties.

Q & A

Q. What are the common synthetic methodologies for preparing 1-Methyl-2,3-dihydrobenzimidazole derivatives?

- Methodological Answer : A widely used approach involves condensation reactions under reflux conditions. For example, substituted aldehydes can react with precursors like 4-amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Another method employs click chemistry , such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole moieties. This method typically uses CuSO₄·5H₂O and sodium ascorbate in aqueous conditions, yielding derivatives with >80% efficiency after purification via column chromatography (SiO₂, 20% EtOAc/hexane) .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer :

- 1H NMR : Key for confirming substitution patterns. For instance, aromatic protons in benzimidazole derivatives appear as distinct doublets/triplets (δ 7.0–7.7 ppm), while NH protons resonate at δ ~5.2 ppm .

- 2D NMR : Critical for resolving complex stereochemistry. COSY and HSQC experiments help assign coupling between protons and adjacent carbons, especially in phosphonate derivatives .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weights and fragmentation patterns .

Q. What purification methods are effective for isolating this compound derivatives?

- Methodological Answer :

- Column Chromatography : Silica gel (SiO₂) with gradient elution (e.g., 20% EtOAc/hexane) is standard for separating polar impurities .

- Recrystallization : Ethanol or methanol are preferred solvents for obtaining high-purity crystalline products .

Q. What are the standard protocols for evaluating biological activity?

- Methodological Answer :

- Antimicrobial Assays : Derivatives are tested against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs). Activity is correlated with substituent electronegativity and lipophilicity .

- Enzyme Inhibition Studies : Kinase or protease inhibition assays utilize fluorescence-based substrates to quantify IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- By-Product Analysis : During acid-catalyzed cleavage reactions, unwanted products like 1-methylbenzimidazole may form due to over-oxidation. Monitoring reaction progress via TLC and adjusting reaction time/temperature minimizes these by-products .

- Catalyst Optimization : Replacing Cu(I) with Ru-based catalysts in click chemistry improves regioselectivity and reduces copper-induced side reactions .

Q. What strategies resolve contradictions in NMR and mass spectrometry data?

- Methodological Answer :

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) eliminate solvent peaks interfering with NH proton detection in NMR .

- High-Resolution MS/MS : Differentiates isobaric fragments, resolving ambiguities in mass data. For example, a fragment at m/z 183.68 could correspond to either a methylindene amine or a benzimidazole derivative, requiring cross-validation with NMR .

Q. How do solvent and catalyst systems influence regioselectivity in multi-step syntheses?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in alkylation steps, while toluene promotes Friedel-Crafts reactions in aromatic substitutions .

- Ligand Design : Bidentate ligands (e.g., 1,10-phenanthroline) enhance CuAAC efficiency, directing triazole formation to specific positions on the benzimidazole core .

Q. What mechanistic insights explain unexpected products in acid-catalyzed cleavage reactions?

- Methodological Answer :

- "Pseudo-Base" Intermediates : Under acidic conditions (e.g., H₂SO₄/NaNO₂), this compound can form nitrosamine derivatives via diazotization. Computational modeling (DFT) identifies transition states favoring nitroso group addition at the C4 position .

- Thermodynamic Control : Prolonged heating shifts equilibria toward thermodynamically stable products, such as 3-acetylmethylamino-4-methylnitrosoaminotoluene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.